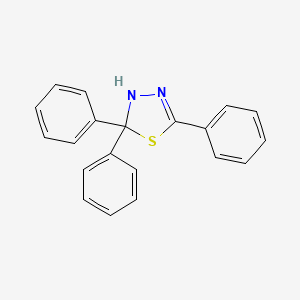
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- can be synthesized through the condensation of aldehydes or ketones with thioaroylhydrazines . The general method involves the following steps:
Condensation Reaction: Aldehydes or ketones react with thioaroylhydrazines to form the desired thiadiazole derivative.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Functionalized thiadiazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The presence of sulfur and nitrogen atoms in the ring structure allows for hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in metal ion detection and coordination chemistry.
2,5-Disubstituted-1,3,4-thiadiazoles: These derivatives have shown significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The triphenyl substitution enhances its stability and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
90057-65-1 |
|---|---|
Molekularformel |
C20H16N2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,2,5-triphenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H16N2S/c1-4-10-16(11-5-1)19-21-22-20(23-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,22H |
InChI-Schlüssel |
UYSYIOIYXNDFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


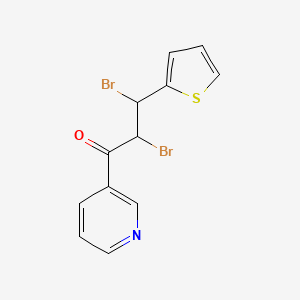
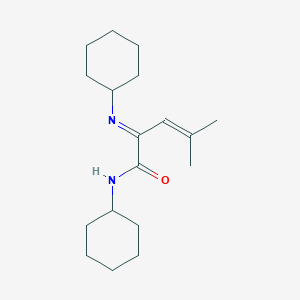
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
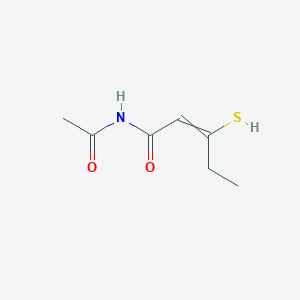
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)
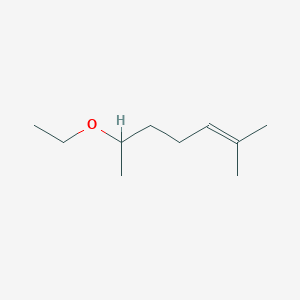
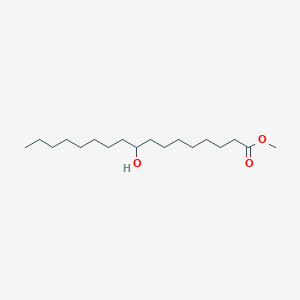
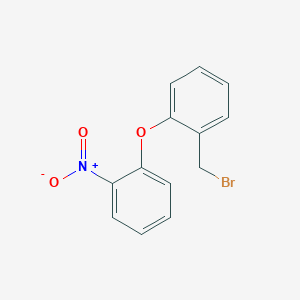
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
